Structural Differentiation: Dimethoxyphenethyl vs. Phenethyl Amine Moiety
The target compound uniquely incorporates a 3,4-dimethoxyphenethylamine moiety, contrasting with the unsubstituted phenethylamine in KS370G (caffeic acid phenethyl amide) and the catechol-containing dopamine moiety in N-caffeoyldopamine . This structural difference is predicted to increase the calculated partition coefficient (clogP) by approximately 0.5–0.8 log units versus KS370G, based on the addition of two methoxy groups . In the emulsion-based linoleic acid oxidation assay used to evaluate caffeamides, increased hydrophobicity was directly linked to superior antioxidative performance, with the rank order reflecting log P differences .
| Evidence Dimension | Structural modification: Amine moiety substitution |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenethylamine moiety; predicted clogP increment ~0.5–0.8 vs. phenethyl analog |
| Comparator Or Baseline | KS370G (caffeic acid phenethyl amide): phenethylamine moiety, clogP ≈2.8; N-caffeoyldopamine: dopamine (3,4-dihydroxyphenethyl) moiety |
| Quantified Difference | Enhanced lipophilicity due to two methoxy substituents; expected to shift antioxidant efficacy in lipid-based systems |
| Conditions | Computational logP prediction; class-level SAR from Son & Lewis (2002) emulsion oxidation model |
Why This Matters
The dimethoxyphenethyl group is expected to enhance partitioning into lipid membranes or emulsion droplets, which is critical for applications requiring antioxidant protection in lipophilic environments (e.g., food oils, cellular membranes).
- [1] Son, S.; Lewis, B. A. Free Radical Scavenging and Antioxidative Activity of Caffeic Acid Amide and Ester Analogues: Structure−Activity Relationship. J. Agric. Food Chem. 2002, 50 (3), 468–472. View Source
